Methyl 5-amino-2-chloroisonicotinate

Lipophilicity Regioisomer comparison Drug design

Methyl 5-amino-2-chloroisonicotinate (CAS 1073182-59-8) is a heterocyclic building block belonging to the isonicotinate ester family, with the IUPAC name methyl 5-amino-2-chloropyridine-4-carboxylate. This compound features a pyridine ring substituted at the 2-position with chlorine, at the 5-position with an amino group, and at the 4-position with a methyl ester.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 1073182-59-8
Cat. No. B1395301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-chloroisonicotinate
CAS1073182-59-8
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1N)Cl
InChIInChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
InChIKeyCERGHRQGKYIIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-chloroisonicotinate (CAS 1073182-59-8) – Key Procurement and Differentiation Factors for Scientific Buyers


Methyl 5-amino-2-chloroisonicotinate (CAS 1073182-59-8) is a heterocyclic building block belonging to the isonicotinate ester family, with the IUPAC name methyl 5-amino-2-chloropyridine-4-carboxylate. This compound features a pyridine ring substituted at the 2-position with chlorine, at the 5-position with an amino group, and at the 4-position with a methyl ester . It is primarily employed as a versatile intermediate in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules . While several closely related analogs exist—such as the regioisomeric methyl 2-amino-5-chloroisonicotinate, the free carboxylic acid, and the ethyl ester—critical differences in lipophilicity, cost, availability, and documented synthetic utility make Methyl 5-amino-2-chloroisonicotinate the preferred choice for many research programs [1].

Why Methyl 5-amino-2-chloroisonicotinate Cannot Be Simply Swapped with In-Class Analogs


Despite sharing the same molecular formula (C₇H₇ClN₂O₂) and molecular weight (186.6 g/mol) with its regioisomer methyl 2-amino-5-chloroisonicotinate, the relative positioning of the amino and chloro substituents on the pyridine ring fundamentally alters the compound's electronic distribution, reactivity, and biological target engagement [1]. The 5-amino-2-chloro arrangement provides a specific handle for sequential functionalization that is exploited in patented FGFR4 inhibitor syntheses . The quantified differences in lipophilicity (ΔLogP ≈ 0.65), market price (≈3–5× cost differential), and commercial lead times (days vs. 8–12 weeks) between the target compound and its closest analogs underscore why generic substitution is risky for both synthetic reproducibility and procurement planning .

Quantitative Evidence Guide for Methyl 5-amino-2-chloroisonicotinate (CAS 1073182-59-8) Versus Closest Analogs


Lipophilicity Advantage Over Regioisomer Methyl 2-amino-5-chloroisonicotinate

Methyl 5-amino-2-chloroisonicotinate exhibits approximately 0.65 log unit higher lipophilicity (LogP = 1.685) compared to its regioisomer methyl 2-amino-5-chloroisonicotinate (LogP = 1.034), as reported by Molbase [1]. This difference arises from the distinct electronic effects of the amino and chloro substituents at their respective positions on the pyridine ring, which influence hydrogen-bonding capacity and solvation energy. The higher LogP translates to improved membrane permeability potential—a critical parameter in medicinal chemistry campaigns where moderate lipophilicity is desired for oral bioavailability.

Lipophilicity Regioisomer comparison Drug design

Cost and Lead-Time Advantage Over Regioisomer Methyl 2-amino-5-chloroisonicotinate

Procurement data from major chemical suppliers reveals a significant cost and availability differential. Methyl 5-amino-2-chloroisonicotinate (97% purity) is priced at $271 for 5 g from AKSci, with delivery within 1 week . In contrast, the regioisomer methyl 2-amino-5-chloroisonicotinate (98% purity) is listed at $1,001.90 for 5 g from Aladdin, with a lead time of 8–12 weeks . This represents a 3.7× cost premium and an approximately 10× longer waiting period for the regioisomer, which can severely delay research timelines.

Procurement Cost efficiency Supply chain

Documented Utility in FGFR4 Kinase Inhibitor Synthesis

Patent literature explicitly identifies Methyl 5-amino-2-chloroisonicotinate as a key intermediate in the synthesis of FGFR4 kinase inhibitors, with the resulting pharmaceutical compositions demonstrating high inhibitory activity against FGFR4 kinase in enzymatic assays . While the exact IC₅₀ values pertain to the final elaborated structures rather than the building block itself, the strategic placement of the 5-amino and 2-chloro substituents is essential for the subsequent derivatization pathway. The regioisomeric methyl 2-amino-5-chloroisonicotinate does not appear in equivalent patent disclosures for FGFR4-targeted compounds, suggesting that the substitution pattern is critical for synthetic entry into this therapeutically relevant chemical space.

Kinase inhibitor FGFR4 Patent-evidenced intermediate

QC Documentation and Batch-to-Batch Consistency Advantage

Methyl 5-amino-2-chloroisonicotinate is supplied by multiple vendors with 97% standard purity and comprehensive batch-specific QC documentation, including NMR, HPLC, and GC spectra . By contrast, the free acid analog (5-amino-2-chloroisonicotinic acid, CAS 58483-95-7) is frequently listed without a specified purity level by several suppliers, and its QC documentation is less consistently available . The ethyl ester analog (CAS 862314-10-1), while offered at 98% purity by Fluorochem, shows discontinued status at other vendors and limited batch-certificate availability . The methyl ester therefore provides the optimal balance of documented purity and supply chain reliability.

Quality control Batch reproducibility Analytical documentation

Favorable Physicochemical Profile for Downstream Derivatization

Computational physicochemical profiling reveals that Methyl 5-amino-2-chloroisonicotinate possesses a topological polar surface area (TPSA) of 65.21 Ų, a single hydrogen-bond donor, three hydrogen-bond acceptors, and a predicted aqueous solubility of 1.16 mg/mL (LogS = -2.21) . These parameters place it within favorable drug-like chemical space. In comparison, the free carboxylic acid analog (5-amino-2-chloroisonicotinic acid) bears two hydrogen-bond donors and a higher TPSA (~76 Ų, estimated), which can limit passive membrane permeability. The methyl ester thus serves as a more versatile intermediate, as it can be directly employed in amide coupling reactions without prior activation, whereas the acid requires coupling reagents.

Physicochemical properties Solubility Drug-likeness

Recommended Application Scenarios for Methyl 5-amino-2-chloroisonicotinate (CAS 1073182-59-8)


Medicinal Chemistry: FGFR4 and Kinase Inhibitor Lead Optimization

Based on patent disclosures and BindingDB activity data for derived final compounds , Methyl 5-amino-2-chloroisonicotinate is the building block of choice for medicinal chemistry teams pursuing FGFR4 kinase inhibitors. Its 5-amino-2-chloro substitution pattern is specifically required for the synthetic route to potent FGFR4 inhibitors with nanomolar IC₅₀ values. Procurement of the correct regioisomer ensures synthetic fidelity and avoids the need for protecting-group manipulations that would be necessary with the acid or ethyl ester analogs.

High-Throughput Parallel Synthesis and Library Production

The methyl ester's favorable cost ($271/5 g) and short lead time (~1 week) make it the most economical and logistically practical choice for large-scale parallel synthesis campaigns . Its single hydrogen-bond donor and three acceptors, combined with a moderate TPSA of 65.21 Ų, facilitate automated amide coupling and Suzuki cross-coupling reactions without the solubility issues often encountered with the free acid analog .

Academic and Small-Biotech Research with Budget Constraints

For academic groups and early-stage biotech companies operating under tight budget constraints, the 3.7× cost advantage over the regioisomer (AKSci $271 vs. Aladdin $1,001.90 for 5 g) enables more extensive chemical space exploration per grant dollar . The availability of batch-specific QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm further supports publication-quality data generation without additional characterization costs .

CNS Drug Discovery Programs Requiring Moderate Lipophilicity

With a LogP of 1.685 (Molbase) and a consensus LogP of 1.17 (Bidepharm multi-method), Methyl 5-amino-2-chloroisonicotinate occupies a lipophilicity range consistent with CNS drug-likeness . Its lower TPSA (65.21 Ų) relative to the carboxylic acid analog (estimated ~76 Ų) suggests improved passive blood-brain barrier penetration potential, making it a rational starting point for neuroscience-focused discovery projects where CNS exposure is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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